molecular formula C11H11Cl2NO3S B2381450 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338953-70-1

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No. B2381450
CAS RN: 338953-70-1
M. Wt: 308.17
InChI Key: ITWLFUJNMBUDKS-UHFFFAOYSA-N
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Description

“2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C11H11Cl2NO3S . It is also known as Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain, inflammation, and fever.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H16Cl2N2O3/c18-14-7-6-12 (8-15 (14)19)9-20-16 (22)10-21 (11-17 (23)24)13-4-2-1-3-5-13/h1-8H,9-11H2, (H,20,22) (H,23,24) . This indicates that the compound contains a dichlorobenzyl group attached to an amino group, which is further connected to a sulfanyl group and an acetic acid group.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, including compounds structurally related to 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid, have been synthesized through hydrolytic transformations under specific conditions. These compounds have shown promising yields and have various applications in organic synthesis (Rudyakova et al., 2006).

  • The compound 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide demonstrates the application of hybrid molecules containing thiadiazole and dichloroacetic acid moieties in the field of drug design, specifically targeting anticancer properties. The synthesis process involved sequential alkylation and acylation steps (Yushyn et al., 2022).

Biological Applications

  • Triazinone derivatives, which include compounds with structural similarities to the queried compound, have been evaluated for their larvicidal and antimicrobial activities, showing potential in controlling mosquito populations and pathogenic microorganisms (Kumara et al., 2015).

  • Benzoxazine analogues, related in structure to 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid, have been synthesized and shown significant antibacterial activity against various bacterial strains, indicating their potential as effective antibacterial agents (Kadian et al., 2012).

Chemical Reactivity and Transformations

  • The compound's potential for chemiluminescence has been studied, demonstrating its application in this field. Specifically, the base-induced decomposition of certain dioxetanes related to 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid in DMSO has been shown to produce light, indicating its potential use in chemiluminescent applications (Watanabe et al., 2010).

  • Bioactive metalated ionic liquids, involving structural analogues of the compound, show significant changes in their biological properties when the H-proton is replaced with a biogenic metal, indicating potential applications in various biological and chemical processes (Adamovich et al., 2012).

properties

IUPAC Name

2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18-6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWLFUJNMBUDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CSCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

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